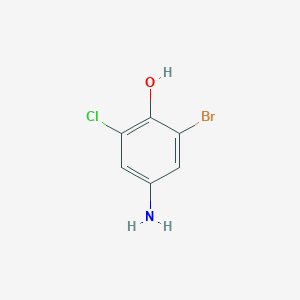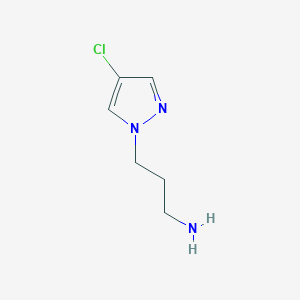
4-Amino-2-bromo-6-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-bromo-6-chlorophenol is a compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and materials science. The compound is characterized by the presence of amino, bromo, and chloro substituents on a phenolic ring, which can significantly influence its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids, which share structural similarities with this compound, has been achieved starting from 3-(p-chlorophenyl)-4-oxo-valeric acid . Another study reports the synthesis of 4-chloro-2-nitrophenol, which upon catalytic reduction yields 2-amino-4-chlorophenol, indicating a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone has been elucidated, providing insights into the arrangement of bromo and phenyl groups in a solid-state environment . Additionally, the structure of a complex organic compound involving a 4-chlorophenyl group has been analyzed using a combination of single-crystal X-ray diffraction and Hirshfeld surface analysis, which could be relevant for understanding the structural aspects of this compound .
Chemical Reactions Analysis
The reactivity of compounds similar to this compound has been explored in various studies. For instance, the synthesis and characterization of complexes with metals such as Co, Ni, Cu, and Zn using a ligand that includes an aminophenyl group, similar to the amino group in this compound, have been reported . This suggests that this compound could potentially form complexes with metal ions, which could be of interest in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The bidentate behavior of ligands containing phenolic oxygen and azomethine nitrogen atoms has been observed, which could be relevant to the binding properties of this compound . Furthermore, the examination of the packing in the crystal structure of a related compound shows close halogen contacts, which could influence the physical properties such as solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Studies
Research on thiazole and thiadiazole derivatives, including compounds with chlorophenol and bromophenol moieties, underscores the importance of quantum chemical and molecular dynamics simulations. These studies are essential for predicting corrosion inhibition performances of various compounds against metal surfaces, a crucial aspect in materials science for protecting metals against corrosion. Such research indicates the potential of 4-Amino-2-bromo-6-chlorophenol derivatives in corrosion inhibition applications (Kaya et al., 2016).
Molecular Structure and Interaction Analysis
The study of hydrogen bonding between bases and acidic compounds, involving derivatives of chlorophenol, provides valuable insights into molecular interactions. Understanding these interactions is fundamental in designing more effective pharmaceuticals and understanding the molecular basis of drug action. Such research points towards the utility of this compound in pharmaceutical development and the broader chemical sciences (Jin & Wang, 2013).
Synthesis and Characterization of Complexes
The synthesis and characterization of metal complexes with ligands derived from chlorophenol and bromophenol highlight the compound's role in forming stable, biologically active complexes. This research area opens pathways to developing new materials with potential applications in catalysis, environmental remediation, and even medicinal chemistry (Bakirdere et al., 2015).
Sonochemical Degradation of Organic Pollutants
Research into the sonochemical degradation of chlorophenols, including 4-chlorophenol, showcases the application of such compounds in environmental science, particularly in the degradation of persistent organic pollutants. This work is pivotal for developing cleaner, more efficient methods to tackle pollution and offers insights into the environmental fate of chlorophenol derivatives (Goskonda et al., 2002).
Spectrophotometric Detection Methods
The development of sensitive and selective spectrophotometric methods for detecting chlorophenol derivatives underscores the importance of these compounds in analytical chemistry. Such methods are crucial for monitoring environmental pollutants and ensuring compliance with safety standards, highlighting the relevance of this compound in environmental monitoring and public health (Mukdasai et al., 2016).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The safety precautionary statements include P301 + P312 + P330, which advise taking the following actions if swallowed: call a poison center/doctor if you feel unwell and rinse mouth .
Wirkmechanismus
Target of Action
The primary targets of 4-Amino-2-bromo-6-chlorophenol are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Similar compounds have been known to undergo reactions such as palladium (ii)-catalyzed c–h activation , which could potentially be a part of this compound’s interaction with its targets.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and data.
Eigenschaften
IUPAC Name |
4-amino-2-bromo-6-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMTSSIIJSWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603412 |
Source


|
| Record name | 4-Amino-2-bromo-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158322-54-3 |
Source


|
| Record name | 4-Amino-2-bromo-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)




![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)




![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)


